Product packaging for 1-Azaspiro[4.6]undecan-3-ol(Cat. No.:CAS No. 2174002-39-0)

1-Azaspiro[4.6]undecan-3-ol

Cat. No.: B2566041
CAS No.: 2174002-39-0
M. Wt: 169.268
InChI Key: GAXLHTZGZQIMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azaspiro[4.6]undecan-3-ol (: 2174002-39-0) is a spirocyclic organic compound with the molecular formula C 10 H 19 NO and a molecular weight of 169.26 g/mol . Its structure features a spiro-fused bicyclic system where a piperidine ring and a cyclohexane ring are connected through a single carbon atom, with a hydroxyl group providing a handle for further chemical modification . As a member of the spirocyclic heterocycles , this scaffold is of profound interest in medicinal and organic chemistry . The three-dimensional, rigid nature of spirocyclic frameworks like this one is a key advantage in drug discovery, as it often leads to improved target selectivity, enhanced potency, and superior pharmacokinetic properties compared to flat aromatic structures . The incorporation of a spirocyclic motif can reduce the conformational entropy penalty upon binding to a biological target, resulting in stronger interactions and providing a strategic path for designing novel bioactive molecules . This product is offered as a chemical building block exclusively for research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in hit-to-lead optimization campaigns, library synthesis for phenotypic screening, and as a key intermediate in constructing more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B2566041 1-Azaspiro[4.6]undecan-3-ol CAS No. 2174002-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.6]undecan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-7-10(11-8-9)5-3-1-2-4-6-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXLHTZGZQIMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Conformational Analysis of 1 Azaspiro 4.6 Undecan 3 Ol

Analysis of Chirality and Stereoisomerism in Azaspiro[4.6]undecane Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org The concept of chirality is fundamental to understanding the stereoisomerism of 1-Azaspiro[4.6]undecan-3-ol. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orgkhanacademy.org

In the 1-Azaspiro[4.6]undecane system, chirality arises from several sources:

The Spirocyclic Carbon: The quaternary carbon atom common to both the pyrrolidine (B122466) and cycloheptane (B1346806) rings is a primary stereogenic center. The orthogonal arrangement of the two rings around this spiroatom is a defining structural feature. researchgate.net

Substituted Carbons: The carbon atom at position 3, bearing the hydroxyl group (-OH), is another chiral center.

The presence of multiple stereocenters leads to the possibility of various stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.org The total number of possible stereoisomers can often be estimated by the 2^n rule, where 'n' is the number of chiral centers, although molecular symmetry can sometimes reduce this number. khanacademy.org The fixed spatial arrangement of substituents on the spirocyclic skeleton is crucial for its interaction with biological targets, such as receptors and enzymes, which are themselves chiral. clockss.org

Conformational Preferences and Dynamics of the Spirocyclic Ring System

Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain. researchgate.net

Cycloheptane Ring: The seven-membered cycloheptane ring is highly flexible and can exist in several low-energy conformations, such as the twist-chair and twist-boat forms.

Influence of Substituents on Stereochemical Outcomes

During the synthesis of azaspirocycles, the introduction of substituents on the reacting components can profoundly influence the stereochemical outcome of the reaction. This control is a cornerstone of modern asymmetric synthesis.

The stereoselectivity of a reaction—the preference for the formation of one stereoisomer over another—can be governed by several factors:

Steric Hindrance: Bulky substituents can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side. This steric guidance is a common strategy to control stereochemistry. calstate.edu

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity and geometry of transition states, thereby favoring the formation of a specific isomer. ajol.info

Chelation Control: In reactions involving metal catalysts, substituents capable of coordinating to the metal center can lock the molecule into a specific conformation, leading to highly selective transformations.

Catalyst Control: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment around the reactants, directing the reaction to produce a specific enantiomer in excess. acs.orgchinesechemsoc.org

For example, in the synthesis of related azaspiro[5.5]undecanes, the stereochemical outcome was controlled by A(1,3)-strain, leading to a preferred axial attack by a reagent. nih.gov Similarly, domino reactions have been developed for the stereocontrolled synthesis of spiro compounds, where the initial stereocenter directs the formation of subsequent ones. unimi.it

Table 1: Factors Influencing Stereochemical Outcomes in Azaspirocycle Synthesis
Influencing FactorDescriptionExample Application
Steric HindranceThe spatial bulk of substituents directs incoming reagents to the less crowded face of the molecule. calstate.eduIn conjugate additions, bulky groups on the ring can dictate the direction of nucleophilic attack. calstate.edu
A(1,3) StrainAllylic strain between substituents on a double bond and an adjacent sp3 carbon can control the direction of attack. nih.govObserved in conjugate additions to vinylogous amides in azaspiro[5.5]undecane synthesis. nih.gov
Chiral CatalystsAsymmetric catalysts create a chiral environment that favors one reaction pathway over its mirror-image counterpart. chinesechemsoc.orgChiral phosphoric acids used in Povarov reactions to construct enantioenriched azaspirocycles. acs.orgchinesechemsoc.org
Substrate Directing GroupsFunctional groups on the substrate that guide the reagent through non-covalent interactions.A hydroxyl group directing a hydrogenation catalyst to one face of a molecule.

Methods for Stereochemical Assignment and Purity Determination

Determining the three-dimensional structure and enantiomeric purity of a chiral molecule like this compound is a critical task that relies on a combination of chromatographic and spectroscopic techniques.

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique. lcms.czntu.edu.tw

The principle involves passing a solution of the enantiomeric mixture through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. ntu.edu.tw

Key aspects of this method include:

Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. researchgate.net

Mobile Phase: The choice of solvent (mobile phase) is crucial for achieving good separation (resolution). researchgate.net

Detection: As the separated enantiomers exit the column, they are detected, typically by UV absorbance, allowing for their quantification. nih.gov

This method is essential for assessing the effectiveness of an asymmetric synthesis and for quality control in pharmaceutical development. americanpharmaceuticalreview.comnih.gov Supercritical Fluid Chromatography (SFC) is another powerful technique known for providing high-efficiency chiral separations with shorter analysis times. lcms.cz

Table 2: Chiral Chromatography Techniques for Enantiomeric Analysis
TechniquePrincipleCommon Stationary PhasesAdvantages
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation. ntu.edu.twPolysaccharide derivatives (e.g., Chiralcel®, Chiralpak®). researchgate.netHigh resolution, reliability, and wide applicability for determining enantiomeric purity. americanpharmaceuticalreview.com
Chiral SFCUses supercritical CO2 as the primary mobile phase for separation on a chiral column. lcms.czSimilar to HPLC (e.g., amylose or cellulose-based).Faster analysis, reduced organic solvent consumption, high efficiency. lcms.cz
Chiral GCSeparation of volatile chiral compounds in the gas phase using a chiral capillary column.Cyclodextrin derivatives.Excellent for volatile and thermally stable analytes.

While chromatography separates enantiomers, spectroscopic methods are often required to determine their absolute configuration (the actual R/S assignment at each chiral center).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule. ajol.info Techniques like the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of different protons, helping to piece together the 3D structure. ajol.infoacs.org To determine the absolute configuration, chiral derivatizing agents (CDAs), such as Mosher's acid, are often used. researchgate.netresearchgate.net By reacting the chiral alcohol with both enantiomers of the CDA to form diastereomers, systematic differences in the NMR chemical shifts of the resulting products can be correlated to the absolute configuration of the original alcohol. rsc.orgnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum is unique to a specific enantiomer and is a mirror image for its counterpart. acs.org By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a known (e.g., R or S) configuration, the absolute configuration of the compound can be unambiguously assigned. nih.govresearchgate.net This method is particularly robust for confirming the stereochemistry of complex molecules. frontiersin.org X-ray crystallography, when applicable, provides the most definitive structural proof by directly visualizing the molecular structure in the solid state. ajol.infonih.gov

Chemical Transformations and Derivatization of 1 Azaspiro 4.6 Undecan 3 Ol

Functional Group Interconversions on the Azaspiro Undecane (B72203) Core

Functional group interconversions are fundamental in organic synthesis, allowing for the strategic modification of a molecule's chemical properties. numberanalytics.com In the context of the 1-azaspiro[4.6]undecane framework, such transformations are crucial for building molecular complexity and accessing a diverse range of derivatives. The synthesis of related, more complex alkaloids, such as histrionicotoxins which feature a 1-azaspiro[5.5]undecane core, often relies on a series of functional group interconversions. clockss.org These synthetic campaigns demonstrate that the azaspiro core is robust enough to withstand various reaction conditions, enabling modifications such as the introduction of unsaturated side chains. clockss.org For instance, strategies employed in the synthesis of histrionicotoxin (B1235042) and its analogs involve the installation of side chains at positions C2 and C7 of the spirocyclic core, highlighting the possibility of functionalizing the carbon framework of the azaspiro undecane ring system. clockss.org

Reactions Involving the Hydroxyl Group

The secondary alcohol at the C-3 position is a key reactive site in 1-Azaspiro[4.6]undecan-3-ol. Its presence allows for a variety of transformations, including protection, oxidation, and conversion to other functional groups.

Protection and Deprotection Strategies

To perform selective reactions on other parts of the molecule, particularly the nitrogen atom, the hydroxyl group often requires temporary protection. Similarly, the secondary amine may need protection to allow for selective manipulation of the hydroxyl group. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Common strategies for protecting the amine function in similar azaspiro systems include the use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. clockss.org The hydroxyl group can be protected using various reagents. For example, in the synthesis of a histrionicotoxin analog, a hydroxyl group on the azaspiro ring was protected as a methoxyethoxymethyl (MEM) ether. clockss.org Deprotection is achieved under specific conditions that leave the rest of the molecule intact. For instance, benzyl (B1604629) carbamates (Cbz) are commonly removed by catalytic hydrogenation over Palladium on carbon (Pd/C). doi.orguni-tuebingen.de

Functional GroupProtecting GroupReagent for ProtectionDeprotection Condition
Amine (N-H)tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic conditions (e.g., TFA)
Amine (N-H)Benzyloxycarbonyl (Cbz)Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)
Alcohol (O-H)Methoxyethoxymethyl (MEM)MEMCl, NaHAcidic conditions
Alcohol (O-H)Silyl ethers (e.g., TBS)TBSCl, ImidazoleFluoride source (e.g., TBAF)

Oxidation and Reduction Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-Azaspiro[4.6]undecan-3-one. This transformation is a common functional group interconversion that opens up further synthetic possibilities, such as nucleophilic additions to the newly formed carbonyl group. numberanalytics.com Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are typically effective for this purpose.

Conversely, the resulting ketone can be reduced back to the secondary alcohol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation. clockss.org For reductions that require stereocontrol, more sophisticated reagents and conditions may be employed. The oxidation-reduction sequence allows for the inversion of the stereocenter at C-3 if the reduction is performed stereoselectively.

TransformationReagentsProduct
OxidationPCC, DMP, or Swern Oxidation1-Azaspiro[4.6]undecan-3-one
ReductionNaBH₄, LiAlH₄This compound

Reactivity of the Nitrogen Atom in the Azaspiro Undecane Ring

The nitrogen atom in the pyrrolidine (B122466) ring is a nucleophilic center and its reactivity is a key feature of the 1-azaspiro[4.6]undecane scaffold. cymitquimica.comsmolecule.com It can readily participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation: The secondary amine can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides under basic conditions. These reactions allow for the introduction of a wide range of substituents onto the nitrogen atom, modifying the steric and electronic properties of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl), yields the corresponding N-sulfonamide. This derivatization is often used to alter the solubility and biological activity of amine-containing compounds.

Carbamate Formation: As mentioned in the protection strategies, the nitrogen can react with reagents like di-tert-butyl dicarbonate (Boc₂O) to form N-Boc protected derivatives, which are crucial intermediates in multi-step syntheses. clockss.org

Generation of Reactive Intermediates for Further Synthesis

The 1-azaspiro[4.6]undecane scaffold can be used to generate reactive intermediates that can participate in cycloadditions and other complex transformations.

Formation of 2-Azadiene Species

One notable transformation is the generation of 2-azadiene species from allylic azides. core.ac.uk While not a direct reaction of this compound itself, synthetic routes leading to azaspirocycles can involve intermediates that generate these reactive species. The rearrangement of allylic azides can produce 2-azadienes, which are valuable partners in Diels-Alder reactions or can undergo electrocyclizations to form new heterocyclic systems. core.ac.uk This methodology represents an advanced synthetic application that leverages the reactivity of precursors to azaspirocyclic structures.

Potential for Diels-Alder Reactions and Electrocyclizations

While direct experimental evidence for the participation of this compound in Diels-Alder and electrocyclization reactions is not extensively documented in the current body of scientific literature, the structural framework of this spirocyclic compound provides a foundation for exploring its potential in these pericyclic reactions through appropriate functionalization. The successful execution of such transformations would require the introduction of unsaturation to form a reactive diene, dienophile, or a conjugated polyene system.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. wikipedia.org For this compound to participate, it could theoretically be modified to act as either the diene or the dienophile.

One potential pathway involves the conversion of the pyrrolidine ring into a dienophile. For instance, oxidation of the secondary amine to an imine would create an aza-dienophile. This imine could then react with a suitable diene in an aza-Diels-Alder reaction to construct a new heterocyclic ring system fused to the spiro core. wikipedia.org The reactivity of imines as dienophiles is well-established, often enhanced by the presence of an electron-withdrawing group on the nitrogen atom. wikipedia.orgnih.gov

Alternatively, the seven-membered cycloheptane (B1346806) ring could be functionalized to incorporate a diene moiety. Dehydration of the alcohol at the 3-position and subsequent introduction of another double bond within the seven-membered ring could generate a spirocyclic diene. The reactivity of such a diene in a Diels-Alder reaction would be influenced by the steric and electronic effects of the spirocyclic system. Studies on other spirocyclic dienes have shown that the size of the spiro-fused ring can impact the reactivity. nih.govnih.gov For instance, decreasing the size of the non-diene ring in spiro-cyclopentadienes has been shown to enhance Diels-Alder reactivity. nih.govnih.gov

Table 1: Examples of Aza-Diels-Alder Reactions with Cyclic Imines

DieneCyclic ImineCatalyst/ConditionsProductReference
CyclopentadieneN-Tosyl-α-imino esterCu(I)-Phosphino-oxazolineOptically active aza-tetracycle nih.gov
Danishefsky's dieneN-Phenyl glyoxylate (B1226380) imine-Dihydropyridinone derivative nih.gov
2,3-Dimethyl-1,3-butadieneN-Tosyl-α-imino esterBINAP-Cu(I)Tetrahydropyridine derivative nih.gov

Electrocyclizations, another class of pericyclic reactions, involve the intramolecular formation of a sigma bond between the termini of a conjugated polyene system. For this compound to undergo such a reaction, it would need to be converted into a conjugated azatriene. A hypothetical route could involve the opening of the pyrrolidine ring, followed by functionalization to create a 1-aza-1,3,5-hexatriene system that is part of the larger spirocyclic framework. Such aza-trienes are known to undergo 6π-electrocyclization to form dihydropyridines, which can then be oxidized to the corresponding pyridines. rsc.orgacs.orgresearchgate.net The stereochemistry of the starting azatriene is crucial for the success of the electrocyclization. core.ac.ukwhiterose.ac.uk

The feasibility of these transformations is currently theoretical and would require significant synthetic effort to introduce the necessary unsaturation and functionality into the this compound scaffold. However, the versatility of Diels-Alder and electrocyclization reactions in organic synthesis makes the exploration of such pathways a potentially fruitful area for future research in the development of novel, complex heterocyclic systems based on the 1-azaspiro[4.6]undecane core.

Computational and Theoretical Investigations of 1 Azaspiro 4.6 Undecan 3 Ol

Quantum Mechanical Studies (e.g., DFT) on Reaction Mechanisms and Energy Barriers

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. While specific DFT studies on the reaction mechanisms involving 1-Azaspiro[4.6]undecan-3-ol are not extensively documented in publicly available literature, the application of these methods can be inferred from studies on analogous aza-spirocyclic systems.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For the synthesis of this compound, DFT could be employed to investigate various synthetic routes, such as intramolecular cyclization reactions. By modeling the reactants, intermediates, transition states, and products, the most energetically favorable pathway can be determined.

Furthermore, DFT can provide insights into the compound's reactivity. For instance, the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, respectively. The presence of the nitrogen atom and the hydroxyl group offers multiple sites for potential reactions, and DFT can help in understanding the regioselectivity and stereoselectivity of such transformations.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Proposed Synthetic Step of this compound

Reaction Pathway Transition State Geometry Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Intramolecular Mannich Reaction Chair-like 25.4 -15.2
Intramolecular Aldol Addition Boat-like 31.8 -10.8

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The conformational flexibility of the seven-membered ring in this compound makes it an ideal candidate for molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of molecular motion over time, allowing for a thorough exploration of the conformational landscape.

By simulating the molecule in a virtual environment, researchers can identify the most stable low-energy conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding site. The relative orientation of the hydroxyl group and the lone pair of the nitrogen atom, which is crucial for its interaction with other molecules, can be studied in detail.

MD simulations are also invaluable for studying the influence of the solvent on the compound's conformation and properties. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to observe the formation and dynamics of hydrogen bonds between the solvent and the hydroxyl and amine groups of this compound. These interactions can significantly impact the molecule's solubility and its preferred conformation in an aqueous environment.

Table 2: Illustrative Conformational Population Analysis of this compound from a Molecular Dynamics Simulation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex System Modeling

When studying the interaction of this compound with a large biological macromolecule, such as a receptor or an enzyme, a full QM calculation becomes computationally prohibitive. In such cases, hybrid QM/MM methods offer a powerful solution. uiuc.eduwikipedia.orgresearchgate.netfrontiersin.orgnih.gov

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, in this case, this compound and the immediate residues of the binding pocket, is treated with a high-level QM method. frontiersin.orgnih.gov The rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. uiuc.eduwikipedia.org This approach allows for an accurate description of the electronic effects, such as polarization and charge transfer, that occur during the binding process, while still being able to model the dynamics of the entire system. wikipedia.org

QM/MM simulations can be used to calculate binding affinities with high accuracy, providing valuable information for drug design and optimization. They can also be used to study the mechanism of action if the spirocycle is designed to inhibit an enzyme, by modeling the enzymatic reaction in the presence of the inhibitor.

Computational Analysis of Scaffold Diversity and Chemical Space Exploration for Spirocycles

Spirocyclic scaffolds are recognized for their inherent three-dimensionality, a desirable feature in modern drug discovery that allows for the exploration of new chemical space beyond traditional flat aromatic compounds. nih.govresearchgate.netresearchgate.net Computational methods play a crucial role in analyzing the diversity of spirocyclic scaffolds and exploring the vastness of chemical space. nih.govspirochem.comnih.gov

By generating virtual libraries of spirocyclic compounds based on the 1-Azaspiro[4.6]undecane core, and calculating a variety of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area, and shape indices), it is possible to assess the "drug-likeness" and diversity of the chemical space accessible from this scaffold. Such analyses have shown that spirocycles exhibit significant scaffold diversity. nih.govresearchgate.net

These computational explorations can guide the synthesis of new derivatives of this compound with optimized properties for specific biological targets. The development of high-throughput synthesis and computational techniques facilitates rapid optimization studies. researchgate.netnih.gov The goal is to populate the underexplored regions of chemical space with novel, three-dimensional molecules that have a higher probability of interacting specifically and effectively with biological targets. researchgate.net

Future Directions in Research on 1 Azaspiro 4.6 Undecan 3 Ol

Advancements in Asymmetric Synthetic Methodologies for Azaspiro Undecanes

The synthesis of enantiomerically pure azaspiro compounds is a significant area of interest due to the stereospecific nature of many biological interactions. While various methods for the synthesis of azaspiro[4.5]decanes and other related structures have been developed, the asymmetric synthesis of 1-azaspiro[4.6]undecanes, and specifically 1-Azaspiro[4.6]undecan-3-ol, continues to present challenges. researchgate.netacs.org Future advancements are expected to focus on the development of highly stereoselective catalytic methods.

Recent progress in asymmetric catalysis, including the use of chiral Brønsted acids and metallaphotoredox systems, offers promising avenues for the enantioselective synthesis of complex molecules. nih.gov The application of these modern catalytic strategies to the synthesis of this compound could provide more efficient and selective routes to specific stereoisomers. Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. chemrxiv.org The exploration of engineered enzymes for the stereodivergent synthesis of azaspiroalkanes could be a particularly fruitful area of research. chemrxiv.org

Future methodologies will likely aim for:

Higher Enantioselectivity: To produce single enantiomers with high purity, which is critical for pharmacological applications.

Greater Substrate Scope: Allowing for the synthesis of a wider variety of substituted 1-azaspiro[4.6]undecane derivatives.

Application of Machine Learning and Artificial Intelligence in Spirocyclic Scaffold Design

Key future applications of AI and ML in this field include:

Virtual Screening: Identifying promising 1-azaspiro[4.6]undecane derivatives for specific biological targets.

De Novo Design: Generating novel spirocyclic scaffolds with tailored properties.

Predictive Modeling: Forecasting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to improve the drug-likeness of new compounds.

Retrosynthesis Planning: Assisting chemists in designing efficient synthetic routes. synthiaonline.com

Exploration of Novel Biological Targets for Azaspiro Undecane (B72203) Scaffolds

The rigid, three-dimensional nature of the azaspiro undecane scaffold makes it an attractive framework for targeting a variety of biological systems. nih.gov While some biological activities of azaspiro compounds have been reported, including antiviral and receptor agonist activities, a vast landscape of potential therapeutic applications remains to be explored. nih.govnih.govnih.gov

Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic opportunities. High-throughput screening (HTS) campaigns, coupled with computational predictions, can efficiently identify new protein-ligand interactions. The inherent structural complexity of spirocyclic compounds may allow them to interact with challenging targets, such as protein-protein interfaces, which are often difficult to modulate with traditional small molecules. elifesciences.orgbiorxiv.org

Future research in this area will likely focus on:

Target Identification: Screening against diverse panels of receptors, enzymes, and ion channels.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which active compounds exert their effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the 1-azaspiro[4.6]undecane scaffold to optimize potency and selectivity for newly identified targets. nih.gov

Potential Biological Target Classes Examples Relevance
G-Protein Coupled Receptors (GPCRs) Dopamine, Serotonin, Opioid ReceptorsNeurological and psychiatric disorders
Ion Channels Sodium, Potassium, Calcium ChannelsCardiovascular and neurological diseases
Enzymes Kinases, Proteases, TransferasesCancer, inflammatory diseases, infectious diseases
Protein-Protein Interactions p53-MDM2, Bcl-2 familyCancer therapy

Development of Sustainable and Green Synthetic Routes for Spirocyclic Systems

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. chemistryjournals.net The development of sustainable and green synthetic routes for spirocyclic systems like this compound is an important future direction. This involves considering the entire lifecycle of a chemical process, from the choice of starting materials to the generation of waste.

Key aspects of green chemistry that can be applied to the synthesis of azaspiro undecanes include:

Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. synthiaonline.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. chemistryjournals.netrsc.orgrsc.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. chemistryjournals.net

Catalysis: Employing catalytic reactions, including biocatalysis, to reduce the need for stoichiometric reagents and minimize waste. rsc.orgrsc.org

Recent research has demonstrated the successful application of green chemistry principles to the synthesis of various spirocyclic compounds, achieving high yields and minimizing waste. rsc.orgrsc.org Future efforts will focus on applying these strategies to the synthesis of this compound and its derivatives, making their production more environmentally friendly and economically viable.

Green Chemistry Principle Application in Spirocycle Synthesis Potential Benefit
Waste Prevention One-pot, multi-component reactionsReduced number of purification steps and solvent waste
Atom Economy Cycloaddition reactionsHigh efficiency in incorporating starting material atoms
Less Hazardous Chemical Syntheses Use of non-toxic catalysts and solventsImproved safety and reduced environmental impact
Design for Energy Efficiency Microwave-assisted or flow chemistryFaster reaction times and lower energy consumption
Use of Renewable Feedstocks Synthesis from bio-derived starting materialsReduced carbon footprint and reliance on fossil fuels

Q & A

Q. What are the established synthetic routes for 1-Azaspiro[4.6]undecan-3-ol, and how can purity be optimized?

The synthesis of this compound typically involves reduction strategies. For example, sodium borohydride (NaBH₄) in a water/propan-2-ol solution has been used to reduce ketone precursors to alcohols, achieving a yield of 98% and 99.2% purity via gas chromatography (GC) . Key steps include:

  • Precursor selection : Start with a spirocyclic ketone.
  • Reduction conditions : Optimize solvent ratios (e.g., water:propan-2-ol) and reaction time.
  • Purification : Use recrystallization or column chromatography to remove byproducts.

Q. How is the structural integrity of this compound confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy and GC are critical:

  • 1H NMR : Analyze proton environments to confirm the spirocyclic structure and hydroxyl group placement. For related compounds, characteristic peaks include δ 1.08 ppm (doublet for methyl groups) and δ 3.27 ppm (deshielded protons near nitrogen) .
  • GC : Monitor purity (>99%) and detect residual solvents .

Q. What baseline biological activities have been reported for structurally similar azaspiro compounds?

Azaspiro alcohols exhibit dual functionality:

  • Antimicrobial activity : Undecan-3-ol derivatives show bacteriostatic effects against E. coli and B. subtilis but not C. mycoderma .
  • Immunomodulatory effects : Stimulation of antibody production and leukocyte activity in mice models has been observed .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

Spirocyclic systems are sensitive to steric and electronic factors:

  • Solvent polarity : Protic solvents (e.g., water/propan-2-ol) favor specific transition states, reducing epimerization .
  • Catalysts : Asymmetric catalysts (e.g., chiral boranes) could enhance enantioselectivity, though this requires validation for azaspiro systems .
  • Temperature : Lower temperatures may stabilize intermediates, improving stereochemical control .

Q. What methodologies resolve contradictions in antimicrobial data for azaspiro alcohols?

Discrepancies in activity (e.g., efficacy against bacteria but not fungi) may arise from:

  • Membrane permeability : Gram-positive vs. Gram-negative bacterial cell wall differences .
  • Target specificity : Azaspiro compounds may inhibit bacterial enzymes (e.g., peptidoglycan synthases) but lack fungal targets.
  • Experimental design : Standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines to improve reproducibility .

Q. Can computational methods predict the bioactivity of this compound derivatives?

Density functional theory (DFT) and molecular docking are promising:

  • DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Docking : Simulate interactions with biological targets (e.g., bacterial enzymes or neuronal receptors) .
  • Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Prodrug design : Modify the hydroxyl group to esters or carbamates for controlled release .
  • Formulation : Use liposomal encapsulation to improve solubility and reduce degradation .
  • pH optimization : Test stability across pH ranges (e.g., 4–8) to mimic biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.